molecular formula C16H21FN2O4 B4518579 ethyl [1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetate

ethyl [1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetate

Cat. No.: B4518579
M. Wt: 324.35 g/mol
InChI Key: QIUUBRLAYAOXNM-UHFFFAOYSA-N
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Description

Ethyl [1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetate is a useful research compound. Its molecular formula is C16H21FN2O4 and its molecular weight is 324.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.14853532 g/mol and the complexity rating of the compound is 421. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Impurity Profile and Drug Development

The impurity profile of related compounds has been studied extensively to support the development of drugs for chronic oral treatment of thrombotic disorders. For instance, a highly active platelet aggregation inhibitor of the oxazolidinone type from Merck's research was characterized for its byproducts in the bulk drug substance using reversed-phase HPLC gradient separation and on-line LC-MS coupling, showcasing the compound's potential in the development of treatments for thrombotic conditions (Thomasberger, Engel, & Feige, 1999).

Synthesis and Structural Analysis

New derivatives have been synthesized and characterized, providing insights into their crystal structure, spectroscopic studies, and theoretical calculations. For example, the synthesis and characterization of a new pyridazinone derivative, including FT-IR, 1H- and 13C-NMR, and ESI-MS analyses, have been reported. The study confirmed the derivative's structure through single-crystal X-ray diffraction and theoretical B3LYP/6-31G* calculations, indicating its potential for various applications in material science and pharmacology (Kalai et al., 2021).

Radiolabeled Antagonists for PET Studies

Radiolabeled antagonists like [18F]p-MPPF have been developed for the study of 5-HT1A receptors using positron emission tomography (PET), contributing to the understanding of serotonergic neurotransmission in animal and human studies. This research highlights the compound's application in neuroscience and pharmacological studies to assess brain receptor activities and neurotransmitter dynamics (Plenevaux et al., 2000).

Antimicrobial and Antifungal Activities

Synthetic efforts have also led to compounds like ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate, which was evaluated for its antifungal and antimicrobial susceptibilities. The structure of such molecules obtained by spectral studies and confirmed by X-ray diffraction studies indicates their potential as antimicrobial agents, showcasing the role of ethyl [1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetate and its derivatives in developing new antimicrobial and antifungal treatments (Kumar et al., 2016).

Properties

IUPAC Name

ethyl 2-[1-[(2-fluoro-4-methoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O4/c1-3-23-15(20)9-14-16(21)18-6-7-19(14)10-11-4-5-12(22-2)8-13(11)17/h4-5,8,14H,3,6-7,9-10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUUBRLAYAOXNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(=O)NCCN1CC2=C(C=C(C=C2)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.